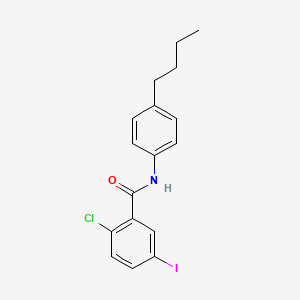![molecular formula C20H24N2O2 B5091596 N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide], commonly known as EDA-MPA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of bis(amides) and is known for its ability to bind to metal ions, particularly copper and zinc.
Mécanisme D'action
The mechanism of action of EDA-MPA is based on its ability to bind to metal ions. It forms a stable complex with the metal ion, which can alter the properties of the metal ion and its surrounding environment. This can affect the activity of metalloproteins and enzymes that require metal ions for their function. EDA-MPA can also inhibit the activity of metalloenzymes by binding to the metal ion and preventing its interaction with other substrates.
Biochemical and Physiological Effects:
EDA-MPA has been shown to have a range of biochemical and physiological effects. It can modulate the activity of metalloproteins and enzymes, which can affect cellular processes such as DNA replication, protein synthesis, and signal transduction. EDA-MPA has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, it has been used as a chelating agent in the treatment of metal toxicity, particularly in cases of copper and zinc overload.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EDA-MPA in lab experiments include its ability to selectively bind to metal ions, its stability, and its low toxicity. However, there are also limitations to its use, such as its limited solubility in water and its potential to interfere with other metal-containing compounds in the sample.
Orientations Futures
There are several future directions for the use of EDA-MPA in scientific research. One area of interest is the development of new metal-based drugs that can target specific metalloproteins and enzymes. EDA-MPA can also be used in the development of new diagnostic tools for metal toxicity. Another area of research is the study of the interactions between EDA-MPA and other metal-containing compounds in the sample, which can provide insights into the role of metal ions in biological systems.
Conclusion:
EDA-MPA is a synthetic compound that has been widely used in scientific research for its ability to selectively bind to metal ions. It has a range of biochemical and physiological effects and has been used in the treatment of metal toxicity. The future directions for the use of EDA-MPA in scientific research include the development of new metal-based drugs and diagnostic tools, as well as the study of its interactions with other metal-containing compounds in biological systems.
Méthodes De Synthèse
EDA-MPA can be synthesized by reacting 2-methylphenylacetic acid with ethylenediamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with acetic anhydride to obtain the final compound. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
EDA-MPA has been extensively used in scientific research due to its unique properties. It has been shown to selectively bind to copper and zinc ions, which are essential cofactors for many enzymes and proteins. This property has made it a valuable tool in the study of metalloproteins and their functions. EDA-MPA has also been used in the development of new metal-based drugs and as a chelating agent in the treatment of metal toxicity.
Propriétés
IUPAC Name |
N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-5-7-11-19(15)21(17(3)23)13-14-22(18(4)24)20-12-8-6-10-16(20)2/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLKWZHAFLGHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5185197 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)


![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)


![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5091571.png)
![(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5091575.png)

![3-chloro-N-(4-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091590.png)
![2-chloro-N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5091604.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5091608.png)
![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)